In Vivo Antiasthmatic Potency: 9-Fold Dose Advantage Over Gallic Acid and Methyl Gallate
In a guinea pig plethysmographic model, 1,3,4,5-tetra-O-galloylquinic acid significantly inhibited allergen- and PAF-induced bronchial obstruction at a single oral dose of 5 mg/kg, whereas gallic acid, methyl gallate, and quercetin each required 45 mg/kg to achieve significant effects [1]. The 9-fold lower effective dose of the tetra-galloylated quinic acid directly quantifies its potency advantage over mono-galloyl phenolics in this indication.
| Evidence Dimension | Oral dose required for significant broncho-protection in guinea pigs |
|---|---|
| Target Compound Data | 5 mg/kg (single oral dose) |
| Comparator Or Baseline | Gallic acid: 45 mg/kg; methyl gallate: 45 mg/kg; quercetin: 45 mg/kg |
| Quantified Difference | 9-fold lower effective dose |
| Conditions | Guinea pig plethysmographic model; allergen (ovalbumin, 10 mg/mL) and PAF (1 µg/mL) inhalation challenge; orally administered compounds |
Why This Matters
For procurement targeting in vivo antiasthmatic or anti-allergic research, the 9-fold dose advantage provides a wider therapeutic window and reduced compound consumption relative to mono-galloyl alternatives.
- [1] Dorsch W, Bittinger M, Kaas A, Müller A, Kreher B, Wagner H. Antiasthmatic effects of Galphimia glauca, gallic acid, and related compounds prevent allergen- and platelet-activating factor-induced bronchial obstruction as well as bronchial hyperreactivity in guinea pigs. Int Arch Allergy Immunol. 1992;97(1):1-7. View Source
